Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound that features a thiazole ring, a benzoate ester, and a cyclohexylurea moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclohexylurea Moiety: This step involves the reaction of cyclohexyl isocyanate with an amine group to form the urea linkage.
Coupling with Benzoate Ester: The final step involves the coupling of the thiazole derivative with ethyl 4-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation, typically in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitrobenzoates or halobenzoates.
Scientific Research Applications
Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and cyclohexylurea moiety are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 4-(2-(2-(3-methylureido)thiazol-4-yl)acetamido)benzoate: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
Ethyl 4-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)benzoate is unique due to the presence of the cyclohexylurea moiety, which can influence its binding affinity and specificity towards certain biological targets. This structural feature may enhance its potential therapeutic effects compared to similar compounds with different substituents.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-2-29-19(27)14-8-10-16(11-9-14)22-18(26)12-17-13-30-21(24-17)25-20(28)23-15-6-4-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,22,26)(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVZCVMZGRVTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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